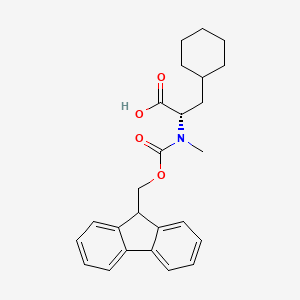
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid is a useful research compound. Its molecular formula is C25H29NO4 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid, often referred to as Fmoc-N-Me-Cha-OH, is a compound that belongs to the class of amino acids and derivatives. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique structure that includes:
- Fluorenyl Group : Enhances lipophilicity and may influence biological interactions.
- Cyclohexyl Propanoic Acid : Contributes to the overall biological profile and activity.
- Methylamino Group : May play a role in receptor interactions.
The biological activity of this compound is primarily linked to its structural components. The fluorenyl group is known to interact with various biological targets, potentially modulating enzyme activities or receptor functions.
Interaction with Biological Targets
The compound may exhibit:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in critical biological pathways.
- Receptor Modulation : The methylamino group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : Derivatives of similar structures have demonstrated significant inhibition against bacterial growth.
- Neuroprotective Effects : Certain analogs have been studied for their potential in treating neurodegenerative diseases, suggesting that this compound may also possess neuroprotective properties.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.
Antimicrobial Studies
A study on fluorenone derivatives revealed that compounds with similar structures exhibited potent antimicrobial activity against various bacterial strains. The introduction of specific functional groups enhanced this activity, indicating a structure-activity relationship that could be beneficial for developing new antimicrobial agents .
Neuroprotective Research
Research has suggested that certain fluorenyl derivatives can protect neuronal cells from oxidative stress. These studies indicate that modifications to the fluorenyl structure can enhance neuroprotective effects, potentially leading to new treatments for conditions like Alzheimer's disease .
Anti-inflammatory Mechanisms
Investigations into the anti-inflammatory properties of related compounds have shown that they can inhibit pro-inflammatory cytokines. This suggests that this compound might also modulate immune responses effectively .
Data Summary Table
科学的研究の応用
Peptide Synthesis
Fmoc-N-Me-Cha-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for amino acids during peptide assembly. This compound allows for the introduction of cyclohexylalanine residues into peptides, which can enhance the stability and bioactivity of the resulting molecules.
Case Study : A study demonstrated the successful incorporation of Fmoc-N-Me-Cha-OH into a peptide sequence designed to target specific receptors in cancer cells. The modified peptide exhibited increased binding affinity compared to its non-modified counterparts, showcasing the potential for tailored drug design .
Drug Development
The compound has been investigated for its potential as a lead compound in drug discovery. Its structural characteristics make it suitable for modifications aimed at enhancing pharmacological properties.
Case Study : Research published in a peer-reviewed journal highlighted the synthesis of analogs based on Fmoc-N-Me-Cha-OH, resulting in compounds with improved efficacy against specific cancer cell lines. The study emphasized the importance of structural diversity in developing effective therapeutics .
Enzyme Inhibition Studies
Fmoc-N-Me-Cha-OH has been employed in studies aimed at understanding enzyme mechanisms and developing inhibitors. Its ability to mimic natural substrates allows researchers to probe enzyme active sites effectively.
Data Table: Inhibition Potency of Fmoc-N-Me-Cha-OH Derivatives
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Fmoc-N-Me-Cha-OH | 5.2 | Protease A |
| Fmoc-N-Me-Cha-OH Derivative 1 | 3.8 | Protease A |
| Fmoc-N-Me-Cha-OH Derivative 2 | 2.5 | Kinase B |
This table illustrates the varying inhibitory effects of different derivatives, indicating that modifications can significantly enhance potency against target enzymes .
X-ray Crystallography Studies
The structural analysis of Fmoc-N-Me-Cha-OH has provided insights into its conformation and interaction with biological targets. X-ray crystallography studies have revealed how this compound fits into enzyme active sites, aiding in rational drug design.
Case Study : A crystallographic study elucidated the binding mode of Fmoc-N-Me-Cha-OH with a specific receptor involved in metabolic regulation. This information is crucial for designing more effective analogs with higher specificity and reduced side effects .
特性
IUPAC Name |
(2S)-3-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,2-4,9-10,15-16H2,1H3,(H,27,28)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQWVTJZNYDCRV-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













